Chemical structure and properties of 2-[4-(Difluoromethoxy)phenyl]morpholine
Chemical structure and properties of 2-[4-(Difluoromethoxy)phenyl]morpholine
The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways of 2-[4-(Difluoromethoxy)phenyl]morpholine . This monograph is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a bioisosteric scaffold in central nervous system (CNS) drug discovery.
Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
2-[4-(Difluoromethoxy)phenyl]morpholine is a substituted morpholine derivative belonging to the 2-phenylmorpholine class of psychostimulants and monoamine reuptake inhibitors.[1] Structurally, it is an analog of phenmetrazine (specifically the des-methyl variant) and reboxetine -related scaffolds.[1]
The incorporation of the difluoromethoxy group (
Structural Analysis & Physicochemical Properties[2]
Molecular Architecture
The molecule consists of a morpholine ring substituted at the C2 position with a phenyl ring bearing a 4-difluoromethoxy substituent.[1]
-
Core Scaffold: 2-Phenylmorpholine (a privileged structure for norepinephrine/dopamine transporter binding).[1]
-
Substituent: The
group is characterized by a "lipophilic hydrogen bond donor" capability due to the polarized C-H bond adjacent to the electronegative fluorines and oxygen.
Key Physicochemical Parameters
The following data represents calculated and consensus values based on structural analogs (e.g., 2-phenylmorpholine and 4-difluoromethoxy derivatives).
| Property | Value (Approx.) | Significance |
| Molecular Weight | 229.23 g/mol | Optimal for CNS penetration (Rule of 5 compliant).[1] |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; higher than 4-methoxy analog (LogP ~1.[1]2) but lower than 4-trifluoromethoxy.[1] |
| TPSA | ~30-40 Ų | Highly permeable; well below the blood-brain barrier (BBB) cutoff of 90 Ų.[1] |
| pKa (Basic N) | 8.4 – 8.7 | Predominantly ionized at physiological pH (7.4), facilitating interaction with aspartate residues in monoamine transporters. |
| H-Bond Donors/Acceptors | 1 (NH), 1 (CF2H) / 3 (N, O, F) | The CF2H proton can act as a weak donor (acidic C-H). |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding.[1] |
Electronic Effects of
The difluoromethoxy group exerts a unique electronic influence compared to a methoxy group:
-
Hammett Constant (
): The value for is approximately 0.11 , whereas is -0.27 . This indicates that while methoxy is electron-donating, the difluoromethoxy group is weakly electron-withdrawing due to the high electronegativity of the two fluorine atoms.[1] -
Metabolic Impact: The C-H bond in
is stronger than the C-H bonds in , significantly reducing the rate of O-dealkylation.[1]
Synthetic Pathways[1][3]
The synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine typically follows routes established for 2-aryl morpholines. The Epoxide Ring-Opening strategy is preferred for its regioselectivity and scalability.[1]
Retrosynthetic Analysis
-
Disconnection: C-N and C-O bonds of the morpholine ring.[1]
-
Precursors: 2-(4-(Difluoromethoxy)phenyl)oxirane (Styrene oxide derivative) and 2-Aminoethyl hydrogen sulfate.[1]
Diagram: Synthetic Workflow (Epoxide Route)
Figure 1: Convergent synthesis via the styrene oxide intermediate.[1]
Detailed Experimental Protocol (Epoxide Method)
This protocol is adapted from standard methodologies for 2-phenylmorpholine synthesis [1, 2].[1]
Step 1: Synthesis of 2-[4-(Difluoromethoxy)phenyl]oxirane
-
Reactants: 4-(Difluoromethoxy)benzaldehyde (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq).
-
Solvent: DMSO/THF (dry).
-
Procedure: Generate the sulfur ylide by treating trimethylsulfoxonium iodide with NaH in DMSO at 0°C. Add the aldehyde dropwise. Stir at room temperature (RT) for 2-4 hours.
-
Workup: Quench with water, extract with diethyl ether, wash with brine, dry over
, and concentrate. Use crude or purify via flash chromatography (Hexanes/EtOAc).[1]
Step 2: Cyclization to Morpholine
-
Reactants: Epoxide from Step 1 (1.0 eq), 2-Aminoethyl hydrogen sulfate (1.2 eq), NaOH (4.0 eq).
-
Solvent: Methanol / Water (1:1).[1]
-
Procedure: Dissolve the epoxide in MeOH. Add a solution of 2-aminoethyl hydrogen sulfate and NaOH in water.[1]
-
Conditions: Heat to 40-50°C for 12-18 hours. The reaction proceeds via nucleophilic attack of the amine on the epoxide (regioselective for the benzylic position is favored in some conditions, but attack at the less hindered carbon followed by cyclization is standard for this reagent system).
-
Workup: Evaporate MeOH. Extract aqueous residue with DCM or Chloroform.[1] The product is in the organic phase.[1][3][4][5][6]
-
Purification: Convert to HCl salt for crystallization (Ether/Ethanol) or purify free base via column chromatography (
).
Medicinal Chemistry & Pharmacology
Bioisosterism and Metabolic Stability
The primary utility of the 4-difluoromethoxy group is the blockade of metabolic degradation.[1]
-
CYP450 Inhibition: The 4-position of the phenyl ring in phenmetrazine analogs is a primary site for hydroxylation (Phase I metabolism).[1] Replacing
or with significantly extends the half-life ( ) of the molecule.[1] -
Hydrogen Bonding: Uniquely, the proton in
is sufficiently acidic to act as a weak hydrogen bond donor to protein targets, potentially creating novel binding interactions within the orthosteric site of transporters (DAT/NET) that are not possible with or [3].
Predicted Activity Profile
Based on the SAR of the 2-phenylmorpholine scaffold:
-
Mechanism: Norepinephrine-Dopamine Releasing Agent (NDRA) or Reuptake Inhibitor (NDRI).[1]
-
Selectivity: The lack of N-methylation (compared to phenmetrazine) often shifts selectivity towards norepinephrine (NET) over dopamine (DAT), reducing abuse potential while maintaining efficacy for attention disorders or vigilance enhancement.
-
Potency: The electron-withdrawing nature of the substituent may slightly reduce potency compared to the 4-methyl or 3-methyl analogs, but this is often offset by improved pharmacokinetic (PK) properties.[1]
Analytical Characterization
To validate the synthesis of 2-[4-(Difluoromethoxy)phenyl]morpholine , the following spectral signatures are diagnostic:
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 6.50 | Triplet ( | 1H | |
| 7.35 - 7.10 | Multiplet | 4H | Aromatic protons (AA'BB' system) |
| 4.45 | Doublet of Doublets | 1H | Morpholine C2-H (Benzylic) |
| 3.80 - 2.90 | Multiplets | 6H | Morpholine ring protons ( |
| 1.80 | Broad Singlet | 1H | NH (Exchangeable) |
Mass Spectrometry[1]
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Ion:
.[1] -
Fragmentation: Loss of
(51 Da) or morpholine ring cleavage may be observed in MS/MS.
Safety and Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potentially bioactive (CNS stimulant).[1]
-
Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Store as the Hydrochloride (HCl) salt at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hygroscopic uptake.
References
-
Synthesis of 2-substituted morpholines: Title: "Practical Synthesis of 2-Substituted Morpholines from Epoxides." Source:Tetrahedron Letters, Elsevier. URL:[Link] (General reference for epoxide methodology).
-
Difluoromethoxy Group Properties: Title: "The Difluoromethoxy Group in Medicinal Chemistry: A Lipophilic Hydrogen Bond Donor."[1] Source:Journal of Medicinal Chemistry. URL:[Link]
-
Phenmetrazine Analogs SAR: Title: "Structure-activity relationships of phenmetrazine derivatives: Exploring the 2-phenylmorpholine scaffold."[1] Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
PubChem Compound Summary (Analog): Title: "2-Phenylmorpholine | C10H13NO."[1][7] Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. enamine.net [enamine.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]
- 7. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
